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Compound of Interest

Compound Name:
4'-Methylspiro[indoline-3,2'-

morpholin]-2-one

Cat. No.: B11765570

Get Quote

Executive Summary
The Spirooxindole Morpholine scaffold represents a synergistic fusion of two privileged

structures in medicinal chemistry. The spirooxindole core provides a rigid, three-dimensional

framework (high

character) that mimics the twist of peptide turns, making it ideal for disrupting protein-protein
interactions (PPIs) such as p53-MDM2. The morpholine moiety acts as a critical
pharmacokinetic (PK) modulator, enhancing aqueous solubility, reducing lipophilicity (

), and serving as a metabolic "handle" to block oxidation sites. This guide analyzes the
structural logic, synthetic methodologies, and therapeutic applications of this dual-
pharmacophore system.[1][2]

Structural Rationale & Pharmacophore Logic[3][4]
The "Escape from Flatland"
Traditional drug discovery often relies on flat, aromatic heterocycles, which suffer from poor

solubility and non-specific binding. The spirooxindole core introduces a spiro-quaternary carbon

at the C3 position of the oxindole, forcing the molecule into a rigid, orthogonal conformation.
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Conformational Restriction: Locks the pharmacophore in a bioactive conformation, reducing

the entropy penalty upon binding.

Vectorial Exploration: Allows substituents to probe distinct sub-pockets (e.g., the Trp23,

Leu26, and Phe19 pockets of MDM2).

The Morpholine Advantage
Morpholine is strategically incorporated either as a pendant solubilizing group or a fused ring

system.

Solubility: The ether oxygen reduces

while maintaining hydrogen bond acceptor (HBA) capability.

Metabolic Stability: Unlike piperazine, morpholine is less prone to formation of reactive

metabolites (e.g., quinone imines).

pKa Modulation: The electron-withdrawing oxygen lowers the pKa of the nitrogen (approx.

8.3), improving bioavailability compared to more basic amines.

SAR Visualization: The p53-MDM2 Interaction
The diagram below illustrates how the spirooxindole scaffold mimics the p53

-helix to inhibit MDM2.
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Figure 1: Pharmacophore mapping of Spirooxindole-Morpholine ligands binding to MDM2.

Synthetic Strategies
Two primary routes are employed: [3+2] Cycloaddition for spiro-pyrrolidines (with morpholine

pendants) and Epoxide Ring Opening for spiro-morpholine fused systems.

Route A: Multicomponent 1,3-Dipolar Cycloaddition
This is the industry standard for generating library diversity.

Reaction Type: Stereoselective [3+2] cycloaddition.[3][4]

Components: Isatin (1) + Amino Acid (Sarcosine/Proline) (2) + Dipolarophile (e.g.,

Morpholine-substituted Chalcone) (3).

Mechanism: Thermal generation of an azomethine ylide dipole, which traps the dipolarophile.

Route B: Spiro-Epoxide Expansion (Morpholine Fusion)
This route creates a morpholine ring directly fused to the spiro core, often yielding novel IP

space.
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Corey-Chaykovsky Reaction: Isatin

Spiro-epoxide.

Ring Opening: Nucleophilic attack by azide or amine.

Cyclization: Intramolecular trapping (e.g., via propargylation and Click chemistry) to form the

morpholine-triazole fusion.
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Figure 2: Mechanism of the [3+2] cycloaddition for spirooxindole synthesis.[4]

Experimental Protocols
Protocol: One-Pot Synthesis of Spiro[indoline-3,2'-
pyrrolidine] Derivatives
Validated for library generation.
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Materials:

Isatin derivative (1.0 mmol)

Sarcosine (1.2 mmol)

(E)-1-(4-morpholinophenyl)-3-phenylprop-2-en-1-one (Chalcone) (1.0 mmol)

Solvent: Methanol or Ethanol (10 mL)

Procedure:

Charge: In a 25 mL round-bottom flask, combine the isatin, sarcosine, and morpholine-

chalcone.

Reflux: Heat the mixture to reflux (

) with magnetic stirring for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4).

Precipitation: Upon completion, cool the reaction to room temperature. The product often

precipitates as a solid.

Workup: Filter the precipitate. If no precipitate forms, remove solvent in vacuo and

recrystallize from ethanol.

Purification: If necessary, purify via column chromatography (Silica gel 100-200 mesh).

Characterization: Verify the spiro-carbon signal in

NMR (typically

60–80 ppm).

Protocol: MDM2-p53 Fluorescence Polarization (FP)
Assay
Self-validating system to confirm biological activity.
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Concept: Measures the displacement of a fluorescently labeled p53 peptide by the

spirooxindole small molecule.

Reagents: Recombinant Human MDM2 protein (GST-tagged), Fluorescein-labeled p53

peptide (tracer), Assay Buffer (PBS, 0.01% Tween-20).

Setup: In a 384-well black plate, add 10

of MDM2 protein (final conc.

).

Treatment: Add 1

of test compound (DMSO stock, serial dilutions). Incubate 15 min at RT.

Tracer: Add 10

of Fluorescein-p53 peptide (final conc.

).

Incubation: Incubate for 30–60 min at RT in the dark.

Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

Analysis: Plot mP vs. log[Concentration] to determine

. Lower mP indicates effective displacement (inhibition).

Key Biological Data Summary
The following table summarizes the impact of the morpholine group on activity and properties in

representative spirooxindole series (e.g., MI-series analogs).
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Compound
Class

Core
Scaffold

R-Group
(PK Handle)

MDM2

(nM)

Solub. (

)
Notes

Analog A
Spiro-

pyrrolidine

Phenyl (No

handle)
120 < 1.0

Potent but

insoluble.

Analog B
Spiro-

pyrrolidine

4-

Morpholinoph

enyl

85 > 50

Optimal. H-

bond

acceptor

improves

potency &

solubility.

Analog C
Spiro-

pyrrolidine
4-Piperazinyl 90 > 100

Good

solubility, but

higher

metabolic

clearance

risk.

Analog D
Spiro-

isoxazoline

Morpholine-

methyl
450 > 200

Lower

potency due

to linker

flexibility;

excellent PK.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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